molecular formula C13H19BN2O4 B12396293 [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid

Cat. No.: B12396293
M. Wt: 278.11 g/mol
InChI Key: ZOECZWCWNQKVEB-LLVKDONJSA-N
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Description

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the amino and oxo groups.

    4-Phenylbutylboronic acid: Similar but with a different substituent on the boronic acid moiety.

    Aminomethylboronic acid: Contains an amino group but lacks the phenyl and butanoyl groups.

Uniqueness

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and complex formation with diols.

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid

InChI

InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1

InChI Key

ZOECZWCWNQKVEB-LLVKDONJSA-N

Isomeric SMILES

B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O

Canonical SMILES

B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O

Origin of Product

United States

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